molecular formula C11H8BrF3N2O2 B1419893 Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1160474-86-1

Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1419893
M. Wt: 337.09 g/mol
InChI Key: HWFCCBLILMNNML-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1160474-86-1 . It is a solid substance that is stored at ambient temperature . The InChI Code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-5-6(11(13,14)15)3-4-7(17)16-8/h3-5H,2H2,1H3 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of these compounds is usually assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be represented by the InChI Code: 1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-5-6(11(13,14)15)3-4-7(17)16-8/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a solid substance that is stored at ambient temperature . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate and related compounds have been explored for synthesizing novel fused triazines and pyridoimidazo derivatives, showing potential biological activity (Zamora et al., 2004).

Development of New Synthetic Pathways

  • The compound has been used in the creation of imidazo[1,2-a]pyrimidine compounds, illustrating its role in facilitating new synthetic methodologies (J. Liu, 2013).
  • It serves as a building block in the transition-metal-free, visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines, enabling efficient and convenient synthesis of various derivatives (Zhou, Xu, & Zhang, 2019).

Structural and Chemical Studies

  • Studies on ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates have provided insights into the behavior of similar compounds in NMR spectroscopy and their conformational changes (Abe et al., 2010).

Antimicrobial Applications

  • Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid, including those related to ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and examined for antimicrobial activity, showcasing its potential in medical applications (Turan-Zitouni, Blache, & Güven, 2001).

Safety And Hazards

This compound should be handled with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator . The hazard statements for this compound are H315, H319, and H335 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-5-6(11(13,14)15)3-4-7(17)16-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCCBLILMNNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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